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Introduction

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating
metabolic pathways and quantifying fluxes. D-Glucose-180-1, a non-radioactive, stable
isotope-labeled form of glucose, offers a powerful approach to trace the flow of oxygen atoms
from glucose through central carbon metabolism. This technique is particularly valuable for
investigating glycolysis, the tricarboxylic acid (TCA) cycle, and related pathways. The
incorporation of the heavy oxygen isotope (120) into downstream metabolites can be accurately
quantified using mass spectrometry, providing critical insights into cellular metabolism in
various physiological and pathological states.

These application notes provide detailed protocols for sample preparation in D-Glucose-180-1
based metabolomics studies, from cell culture and labeling to metabolite extraction and
preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow Overview

The overall experimental workflow for a D-Glucose-180-1 based metabolomics study is
depicted below. The process begins with culturing cells in a medium containing the 80-labeled
glucose, followed by rapid quenching of metabolic activity, extraction of intracellular
metabolites, and subsequent derivatization for GC-MS analysis.
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Figure 1: Experimental workflow for D-Glucose-180-1 metabolomics.

Key Experimental Protocols
Protocol 1: Cell Culture and D-Glucose-180-1 Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension
cultures.

Materials:

o Mammalian cell line of interest

o Complete growth medium (e.g., DMEM, RPMI-1640)

o Fetal Bovine Serum (FBS), dialyzed

» Penicillin-Streptomycin solution

¢ Phosphate-Buffered Saline (PBS), sterile

e Trypsin-EDTA solution

e D-Glucose-180-1 (Cambridge Isotope Laboratories, Inc. or equivalent)
e Glucose-free corresponding growth medium

e Cell culture plates or flasks

Procedure:
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o Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes)
at a density that will result in 70-80% confluency at the time of labeling. Culture cells in
complete growth medium at 37°C in a humidified incubator with 5% CO-.

o Preparation of Labeling Medium: Prepare the D-Glucose-180-1 labeling medium by
supplementing glucose-free medium with D-Glucose-180-1 to the desired final
concentration (typically the same as the standard medium, e.g., 25 mM). Also, add dialyzed
FBS and penicillin-streptomycin. Pre-warm the labeling medium to 37°C.

e Media Exchange and Labeling:
o Aspirate the complete growth medium from the cells.

o Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled
glucose.

o Add the pre-warmed D-Glucose-180-1 labeling medium to the cells.

o Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for
the incorporation of the 80 label into downstream metabolites. The optimal labeling time
will depend on the metabolic pathway of interest.

Protocol 2: Rapid Quenching of Metabolism and
Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to capture an accurate snapshot of the
metabolome.

Materials:

Liquid nitrogen

Ice-cold 80% methanol (-80°C)

Cell scraper

Microcentrifuge tubes
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Procedure:

e Quenching:
o Remove the cell culture plate from the incubator.
o Immediately aspirate the labeling medium.

o Quickly place the plate on a level surface in a liquid nitrogen bath to flash-freeze the cells
and instantly quench metabolism.

» Metabolite Extraction:
o Remove the plate from the liquid nitrogen.
o Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

o Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the
methanol.

o Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
o Vortex the tubes vigorously for 30 seconds.

o Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated
proteins.

o Carefully transfer the supernatant, which contains the extracted metabolites, to a new
clean tube.

o The metabolite extracts can be stored at -80°C until derivatization and GC-MS analysis.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, polar metabolites such as organic acids and sugars need to be
chemically derivatized to increase their volatility. A common method is two-step methoximation
and silylation.

Materials:
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» Metabolite extract (from Protocol 2)

e SpeedVac or nitrogen evaporator

o Methoxyamine hydrochloride in pyridine (20 mg/mL)

o N-methyl-N-(trimethylsilytrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
e Heating block or oven

e GC-MS autosampler vials with inserts

Procedure:

o Drying: Dry the metabolite extract to completeness using a SpeedVac or a gentle stream of
nitrogen.

e Methoximation:
o Add 50 pL of methoxyamine hydrochloride in pyridine to the dried extract.
o Vortex for 1 minute.

o Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto
groups.

 Silylation:
o Add 80 pL of MSTFA + 1% TMCS to the sample.
o Vortex for 1 minute.

o Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl
(TMS) groups.

o Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-
MS autosampler vial with an insert for analysis.
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Data Presentation: Quantitative Analysis of 80
Incorporation

Following GC-MS analysis, the mass isotopomer distribution (MID) of key metabolites is
determined. The incorporation of 180 results in a mass shift of +2 atomic mass units (amu) for
each incorporated 180 atom in the TMS-derivatized fragments. The table below presents
representative data for the fractional enrichment of selected metabolites in the glycolysis and
TCA cycle pathways after 24 hours of labeling with D-Glucose-180-1.

M+0
Metabolite Pathway M+2 (*801) M+4 (*802) M+6 (*80s3)
(Unlabeled)

Glucose-6- )

Glycolysis 5% 95% 0% 0%
phosphate
Fructose-6- )

Glycolysis 6% 94% 0% 0%
phosphate
3-
Phosphoglyc Glycolysis 10% 90% 0% 0%
erate
Pyruvate Glycolysis 85% 15% 0% 0%
Lactate Fermentation  88% 12% 0% 0%
Citrate TCA Cycle 75% 20% 5% 0%
a-

TCA Cycle 80% 18% 2% 0%
Ketoglutarate
Succinate TCA Cycle 82% 16% 2% 0%
Fumarate TCA Cycle 83% 15% 2% 0%
Malate TCA Cycle 80% 17% 3% 0%

Note: The data presented in this table is representative and intended for illustrative purposes.
Actual fractional enrichments will vary depending on the cell line, experimental conditions, and
labeling duration.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12412529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Visualization of Metabolic Pathways

The following diagram illustrates the entry of D-Glucose-180-1 into central carbon metabolism
and the subsequent incorporation of the 180 label into key intermediates of glycolysis and the
TCA cycle.
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 To cite this document: BenchChem. [Application Notes and Protocols for D-Glucose-180-1
Based Metabolomics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12412529#sample-preparation-for-d-glucose-180-1-
based-metabolomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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